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Executive Summary
The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in

the transmission of pain signals. Predominantly expressed in the peripheral nervous system,

specifically in small-diameter sensory neurons of the dorsal root ganglia (DRG), Nav1.8 has

emerged as a promising therapeutic target for the development of novel analgesics. Its unique

biophysical properties, including resistance to tetrodotoxin (TTX) and a depolarized inactivation

threshold, allow it to play a crucial role in the upstroke of the action potential in nociceptive

neurons, particularly under conditions of persistent depolarization often associated with

inflammatory and neuropathic pain states. This guide provides an in-depth overview of the

function of Nav1.8 in nociception, detailed experimental protocols to study its activity, and a

summary of quantitative data related to its biophysical properties and pharmacology.

Core Concepts: The Function of Nav1.8 in
Nociception
Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, a characteristic that

distinguishes it from most other sodium channels in the nervous system. This resistance allows

it to remain active in the presence of TTX, a potent neurotoxin often used experimentally to

isolate different sodium channel subtypes.
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Expression and Localization: Nav1.8 is primarily expressed in small-diameter sensory neurons,

including C-fibers and Aδ-fibers, which are responsible for transmitting noxious thermal,

mechanical, and chemical stimuli from the periphery to the central nervous system.[1] Its

expression is largely restricted to the peripheral nervous system, making it an attractive target

for pain therapeutics with a potentially reduced risk of central nervous system side effects.[2]

Contribution to Action Potential: In nociceptive neurons, Nav1.8 contributes significantly to the

rising phase (upstroke) of the action potential.[1][3] Unlike other sodium channels that rapidly

inactivate, Nav1.8 exhibits relatively depolarized steady-state inactivation, meaning it can

remain active and available to open even when the neuron is partially depolarized.[4] This

property is particularly important in the context of inflammatory and neuropathic pain, where

persistent depolarization of nociceptors is common.

Role in Pain States:

Inflammatory Pain: In models of inflammatory pain, such as those induced by Complete

Freund's Adjuvant (CFA), the expression and activity of Nav1.8 are often upregulated.[1][2]

Inflammatory mediators can modulate Nav1.8 function, leading to a hyperpolarizing shift in

its activation voltage, which lowers the threshold for action potential firing and contributes to

hyperalgesia.[5]

Neuropathic Pain: The role of Nav1.8 in neuropathic pain is more complex. While some

studies report a downregulation of Nav1.8 in injured neurons, others show an upregulation in

adjacent, uninjured neurons, which may contribute to ectopic firing and the maintenance of

neuropathic pain.[1][6] Gain-of-function mutations in the SCN10A gene have been linked to

painful small fiber neuropathy in humans, further implicating Nav1.8 in the pathophysiology

of neuropathic pain.

Cold Pain: Nav1.8 is also crucial for the perception of noxious cold. It is a cold-resistant

channel that can generate action potentials at low temperatures, a condition under which

other sodium channels may become inactivated.[4]

Quantitative Data
Table 1: Biophysical Properties of Human and Rat
Nav1.8 Channels
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Property Human Nav1.8 Rat Nav1.8 Reference(s)

Activation (V1/2) -9.8 mV -3.3 mV [7]

Inactivation (V1/2) -35.4 mV -62.6 mV [7][8]

Activation Slope (k) 6.0 5.5 [7]

Inactivation Slope (k) 6.9 6.3 [7][8]

Recovery from

Inactivation (τfast)
4.5 ms ~2.0 ms [7][8]

Recovery from

Inactivation (τslow)
2403 ms ~1070 ms [7][8]

Table 2: Pharmacological Inhibition of Nav1.8
Compound Target IC50 Reference(s)

A-803467 Human Nav1.8 8 nM [2][9]

Rat Nav1.8 45 nM [10]

Rat TTX-R currents

(DRG)
140 nM [11]

PF-01247324 Human Nav1.8 196 nM [12][13]

Human TTX-R

currents (DRG)
331 nM [12][13]

Rodent TTX-R

currents (DRG)
448 nM [13]

Suzetrigine (VX-548) Human Nav1.8
Data not publicly

available

Table 3: Changes in Nav1.8 Expression and Function in
Preclinical Pain Models
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Pain Model Species Tissue
Change in
Nav1.8

Reference(s)

CFA-induced

Inflammatory

Pain

Rat DRG

mRNA and

protein levels

increased

[1][2]

Rat DRG
Hyperpolarizing

shift in activation
[5]

Mouse DRG

cFOS expression

increased in

Nav1.8+ neurons

[14]

Mouse DRG

Relative mRNA

abundance

decreased

[15]

Sciatic Nerve

Ligation (SNL)
Rat

Injured DRG

Neurons

Protein

expression

abolished

[1]

Rat
Uninjured Sciatic

Nerve

Immunoreactivity

increased
[1]

Chronic

Constriction

Injury (CCI)

Rat
Injured DRG

Neurons

Current density

decreased

(~50%)

[6]

Rat
Injured DRG

Neurons

Activation shifted

to depolarized

potentials (+5.3

mV)

[6][16]

Rat
Injured DRG

Neurons

Inactivation

shifted to

hyperpolarized

potentials (-10

mV)

[5][6][16]
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Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
of Nav1.8 Currents
This protocol is designed for recording TTX-resistant sodium currents mediated by Nav1.8 from

cultured dorsal root ganglion (DRG) neurons.

3.1.1. Cell Preparation

Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion

(e.g., collagenase/dispase).

Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and

culture for 24-48 hours.

3.1.2. Solutions

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300-500 nM Tetrodotoxin (TTX)

to block TTX-sensitive sodium channels.

Internal Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2

with CsOH. The use of Cesium in the internal solution helps to block potassium channels.

3.1.3. Recording Procedure

Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted

microscope.

Perfuse the chamber with the external solution.

Approach a neuron with a fire-polished borosilicate glass pipette (2-5 MΩ resistance) filled

with the internal solution.

Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.
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Hold the cell at a holding potential of -80 mV or -100 mV to ensure availability of the

channels.

3.1.4. Voltage Protocols

Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of

depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 50-100

ms).[17]

Steady-State Activation: Convert the peak inward currents from the I-V protocol to

conductance (G) using the formula G = I / (V - Vrev), where V is the command potential and

Vrev is the reversal potential for sodium. Normalize the conductance values and plot them

against the command potential. Fit the data with a Boltzmann function to determine the half-

maximal activation voltage (V1/2) and the slope factor (k).[8]

Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms

conditioning pre-pulses (e.g., from -120 mV to +20 mV in 10 mV increments) followed by a

test pulse to 0 mV to elicit the remaining available current. Normalize the peak currents from

the test pulse and plot them against the pre-pulse potential. Fit the data with a Boltzmann

function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).[8]

[18]

Immunohistochemistry: Visualization of Nav1.8 in DRG
Sections
This protocol describes the staining of Nav1.8 in fixed DRG tissue sections.

3.2.1. Tissue Preparation

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Dissect the DRGs and post-fix them in 4% PFA for 2-4 hours at 4°C.

Cryoprotect the tissue by incubating it in a series of sucrose solutions (e.g., 15% and 30%).

Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
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Cut 10-20 µm thick sections using a cryostat and mount them on slides.

3.2.2. Staining Procedure

Wash the sections with PBS.

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

Permeabilize the sections with a solution containing a detergent like Triton X-100 (e.g., 0.3%

in PBS) for 10-15 minutes.

Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal

goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

Incubate the sections with a primary antibody against Nav1.8 (e.g., rabbit polyclonal or

mouse monoclonal) diluted in the blocking solution overnight at 4°C. Recommended dilutions

typically range from 1:200 to 1:1000.[19]

Wash the sections extensively with PBS.

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor

488 or goat anti-mouse Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room

temperature in the dark.

Wash the sections with PBS.

Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.

Visualize the staining using a fluorescence microscope.

Animal Models of Pain
3.3.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

Briefly anesthetize the animal (e.g., with isoflurane).

Inject a small volume (e.g., 20-50 µL) of CFA into the plantar surface of one hind paw.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.thermofisher.com/antibody/product/Nav1-8-Antibody-Polyclonal/OSS00156W-100UL
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8179964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the animal to recover. Inflammation and pain behaviors typically develop within a few

hours and can last for several days to weeks.[14]

Assess pain behaviors such as thermal hyperalgesia and mechanical allodynia at various

time points after CFA injection.

3.3.2. Neuropathic Pain: Sciatic Nerve Ligation (SNL) Model

Anesthetize the animal with an appropriate anesthetic.

Make a small incision on the lateral side of the thigh to expose the sciatic nerve.

Carefully isolate the sciatic nerve and ligate a portion of it (e.g., the L5 and L6 spinal nerves)

with a suture.

Close the incision with sutures or staples.

Allow the animal to recover. Neuropathic pain behaviors typically develop within a few days

and can persist for several weeks.

Assess pain behaviors such as mechanical allodynia and thermal hyperalgesia.

Behavioral Assays
3.4.1. Mechanical Allodynia: Von Frey Test

Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar

surface of the hind paw.

A positive response is recorded when the animal briskly withdraws its paw.

The 50% paw withdrawal threshold is determined using the up-down method.

3.4.2. Thermal Hyperalgesia: Hargreaves Test

Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
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Position a radiant heat source underneath the glass floor, targeting the plantar surface of the

hind paw.

Activate the heat source and measure the latency for the animal to withdraw its paw.

A cut-off time is used to prevent tissue damage. A decrease in paw withdrawal latency

indicates thermal hyperalgesia.

Signaling Pathways and Experimental Workflows
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Caption: Role of Nav1.8 in the nociceptive signaling pathway.
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Caption: Workflow for studying Nav1.8 in preclinical pain models.

Conclusion
Nav1.8 stands out as a critical component in the machinery of pain sensation. Its restricted

expression in peripheral nociceptors and its indispensable role in action potential generation,

particularly in pathological pain states, make it a highly attractive target for the development of

novel, non-opioid analgesics. The experimental protocols and quantitative data presented in
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this guide provide a framework for researchers and drug development professionals to further

investigate the role of Nav1.8 in nociception and to advance the discovery of new therapies for

the management of chronic pain. The continued exploration of Nav1.8 function and the

development of selective modulators hold significant promise for addressing the unmet medical

need for safer and more effective pain treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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